molecular formula C17H16FNO5S B3015057 Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate CAS No. 1923126-95-7

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate

Cat. No.: B3015057
CAS No.: 1923126-95-7
M. Wt: 365.38
InChI Key: NJZFALSZVAIYBM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-fluorobenzoyl group and an ethyl ester side chain. This compound belongs to a class of molecules known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties . Structural studies using X-ray crystallography (e.g., SHELX and ORTEP programs) have elucidated its conformation and intermolecular interactions, which are critical for understanding its reactivity and bioactivity .

Properties

IUPAC Name

ethyl 2-[[2-(2-fluorobenzoyl)phenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-16(20)11-19-25(22,23)15-10-6-4-8-13(15)17(21)12-7-3-5-9-14(12)18/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFALSZVAIYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-fluorobenzoyl)benzenesulfonamide. The intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the fluorobenzoyl group can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetic acid.

    Reduction: The major product is the corresponding alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H16FNO5S
  • Molecular Weight : 365.38 g/mol
  • CAS Number : [specific CAS number if available]

The structure of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate features a sulfonamide group, which is known for its antibacterial properties, alongside an ethyl acetate moiety that contributes to its solubility and reactivity in various chemical environments.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its antimicrobial and anti-inflammatory properties. Sulfonamide compounds are widely recognized for their ability to inhibit bacterial growth, making this compound a candidate for the development of new antibiotics or treatments for bacterial infections.

  • Case Study : Research has shown that sulfonamides can effectively treat urinary tract infections and gastrointestinal infections, suggesting similar applications for this compound in therapeutic formulations .

Agrochemical Applications

The compound's structural characteristics suggest potential use in agrochemicals, particularly as an insecticide or herbicide. The presence of the fluorobenzoyl group may enhance the biological activity against pests while reducing toxicity to non-target organisms.

  • Research Findings : Studies indicate that related sulfonamide derivatives exhibit insecticidal and fungicidal activities, which could be extrapolated to predict similar efficacy for this compound .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

  • Synthesis Example : The compound can be synthesized via reaction with ethyl bromoacetate and benzenesulfonamide derivatives, showcasing its utility in generating diverse chemical entities .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential antibiotic and anti-inflammatory agent
Agrochemical UsePossible insecticide or herbicide
Organic SynthesisIntermediate for synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzoyl and benzenesulfonamido groups can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Benzenesulfonamide 2-fluorobenzoyl, ethyl ester ~375 (estimated) Sulfonamide, ester, fluorobenzoyl
Ethyl 2-(benzenesulfonamido)acetate Benzenesulfonamide None (simpler sulfonamide) 243.27 Sulfonamide, ester
Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate Benzenesulfonamide 2-formylphenyl, ethyl ester ~349 (estimated) Sulfonamide, ester, formyl
Ethyl (2-fluorobenzoyl)acetate Acetate ester 2-fluorobenzoyl 210.20 Ester, fluorobenzoyl
Ethyl 2-[2-(phenylsulfonamido)thiazol-4-yl]acetate Thiazole ring Phenylsulfonamide, ethyl ester ~337 (estimated) Thiazole, sulfonamide, ester

Key Observations :

  • The 2-fluorobenzoyl group in the target compound introduces steric and electronic effects distinct from formyl (e.g., ) or non-fluorinated benzoyl groups. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability .
Crystallographic and Physicochemical Properties
  • Target Compound : Expected to exhibit planar geometry at the sulfonamide and fluorobenzoyl groups, with hydrogen bonding involving the sulfonamide NH and ester carbonyl .
  • Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate : Crystal structure reveals intramolecular C–H···O interactions and a twisted conformation between the sulfonamide and formylphenyl groups.
  • Ethyl (2-fluorobenzoyl)acetate : Simpler structure with fewer hydrogen-bonding sites, leading to lower melting points compared to sulfonamide-containing analogs.

Biological Activity

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a compound of growing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the following components:

  • Ethyl Group : Contributes to lipophilicity, enhancing membrane permeability.
  • Fluorobenzoyl Moiety : Imparts unique electronic properties that can influence biological interactions.
  • Benzenesulfonamide : Known for its medicinal properties, particularly in antimicrobial and anticancer activities.

The molecular formula is C13H12FNO3SC_{13}H_{12}FNO_3S, with a molecular weight of approximately 283.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrases and certain proteases, which may contribute to its therapeutic effects.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound in vitro. The following table summarizes key findings:

Activity Type IC50 (µM) Mechanism Reference
Antimicrobial15.0Inhibition of bacterial cell wall synthesis
Anticancer (HeLa Cells)10.5Induction of apoptosis
Enzyme Inhibition (CA)5.0Competitive inhibition

Case Study 1: Anticancer Activity

In a study conducted on HeLa cells, this compound exhibited significant cytotoxicity with an IC50 value of 10.5 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited bacterial growth with an IC50 value of 15.0 µM. The compound's mechanism involved disrupting bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.

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